molecular formula C10H22O2 B8298116 1-Ethoxy-2,2,4-trimethylpentan-3-ol

1-Ethoxy-2,2,4-trimethylpentan-3-ol

Cat. No. B8298116
M. Wt: 174.28 g/mol
InChI Key: OVAZXTQJHBIYJI-UHFFFAOYSA-N
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Patent
US07132391B2

Procedure details

Treatment of 2,2,4-trimethylpentan-1,3-diol with ethyl bromide employing the alkylation reaction conditions described above provided 1-ethoxy-2,2,4-trimethylpentan-3-ol in 90.0% yield (313.2 g, b.p.=79–80 C./3.2 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH:5]([OH:9])[CH:6]([CH3:8])[CH3:7])[CH2:3][OH:4].[CH2:11](Br)[CH3:12]>>[CH2:11]([O:4][CH2:3][C:2]([CH3:10])([CH3:1])[CH:5]([OH:9])[CH:6]([CH3:8])[CH3:7])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C(C(C)C)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OCC(C(C(C)C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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